2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
説明
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 1,2,4-oxadiazole substituent. Its core structure combines a bicyclic thienopyrimidine scaffold with a sulfur-linked methyloxadiazole group. Key structural features include:
- Thieno[3,2-d]pyrimidin-4(3H)-one backbone: Known for its planar aromatic system, which facilitates interactions with biological targets like kinases or DNA .
- 4-Fluorophenyl group at position 3: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- 1,2,4-Oxadiazole ring: A heterocycle with electron-withdrawing properties, improving binding affinity through hydrogen bonding and π-π stacking .
- 4-Chlorophenyl substitution on oxadiazole: Chlorine’s electronegativity and steric effects may optimize target engagement and pharmacokinetics .
This compound’s design aligns with trends in medicinal chemistry, where fused heterocycles and halogenated aryl groups are leveraged for anticancer and antibacterial applications .
特性
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN4O2S2/c22-13-3-1-12(2-4-13)19-25-17(29-26-19)11-31-21-24-16-9-10-30-18(16)20(28)27(21)15-7-5-14(23)6-8-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXDJHGFOYBYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations:
Substituent Position :
- The 4-chlorophenyl group on the oxadiazole (target compound) is associated with higher activity than 2-chlorophenyl analogs (e.g., ), likely due to better steric and electronic compatibility with target proteins .
- Fluorophenyl vs. Fluorobenzyl : The target compound’s 4-fluorophenyl group (directly attached) may offer superior metabolic stability compared to benzyl-linked fluorophenyl groups (e.g., ), which are prone to oxidative cleavage.
Heterocyclic Systems: 1,2,4-Oxadiazole (target compound) vs. 1,2,4-Triazole: Oxadiazoles exhibit stronger hydrogen-bonding capacity, while triazoles (e.g., ) may enhance π-stacking but reduce solubility . Thieno[3,2-d]pyrimidine vs. Pyrrolo-Triazolo-Pyrimidine: Fused pyrrolo systems (e.g., ) show higher anticancer potency but may suffer from synthetic complexity and poor bioavailability.
Biological Activity Trends :
- Compounds with dual halogenated aryl groups (e.g., 4-chlorophenyl + 4-fluorophenyl) demonstrate synergistic effects in anticancer activity, as seen in .
- Methyl or carboxylate substituents (e.g., ) can modulate solubility but may reduce target affinity due to steric effects.
Physicochemical and Pharmacokinetic Properties
Key Insights:
- The target compound’s balanced LogP (~3.5) suggests favorable membrane permeability without excessive hydrophobicity.
- Higher hydrogen-bond acceptors in pyrrolo-triazolo systems (e.g., ) may limit blood-brain barrier penetration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
